3-Bromo-4-isobutoxybenzohydrazide
Overview
Description
3-Bromo-4-isobutoxybenzohydrazide: is an organic compound with the molecular formula C11H15BrN2O2. It belongs to the class of benzohydrazides, which are derivatives of benzoic acid hydrazides. This compound is characterized by the presence of a bromine atom at the third position and an isobutoxy group at the fourth position on the benzene ring, along with a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzohydrazide typically involves the reaction of 3-bromo-4-isobutoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-isobutoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as amines.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-Bromo-4-isobutoxybenzohydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of hydrazide derivatives on biological systems. It may be used in the development of new drugs or as a probe to investigate biochemical pathways.
Medicine: The compound’s hydrazide group makes it a potential candidate for the development of pharmaceuticals. Hydrazides are known for their antimicrobial and anticancer properties, and this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s biological effects. The bromine atom and isobutoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Bromo-N′-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
- (E)-4-bromo-N′-(2,4-dimethoxybenzylidene)benzohydrazide
- (E)-N′-(2,4-dimethoxybenzylidene)benzohydrazide
Comparison: 3-Bromo-4-isobutoxybenzohydrazide is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity
Properties
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFWIBGOLJEZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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